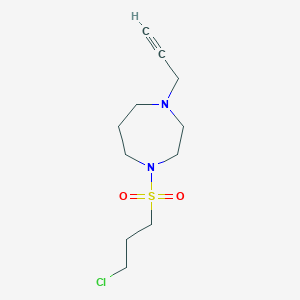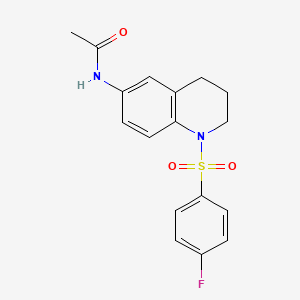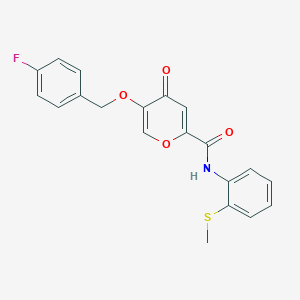
5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound with potential applications in diverse scientific fields, including chemistry, biology, medicine, and industry. Its complex structure includes various functional groups, making it an intriguing subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the reaction of 4-fluorobenzyl chloride with sodium hydroxide in ethanol, resulting in the formation of 4-fluorobenzyl alcohol.
Route 2: : The intermediate is then reacted with 2-bromo-4H-pyran-4-one in the presence of a base like potassium carbonate, leading to the formation of the pyran-2-carboxamide core.
Route 3:
Industrial Production Methods
For large-scale production, optimizing reaction conditions and using continuous flow reactors can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the sulfur and phenyl groups.
Reduction: : Reduction reactions can occur at the keto group, converting it into a hydroxyl group.
Substitution: : Nucleophilic substitution reactions are possible at the benzyl and pyran rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, acids, and bases.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, it serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology
It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The fluoro and methylthio groups are key contributors to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Interaction: : The compound can bind to receptors, modulating their activity and influencing cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-pyran-2-carboxamides: : Compounds with similar structural frameworks but different substituents.
Benzyl oxy derivatives: : Compounds with various substituents on the benzyl group.
Thioether phenyl derivatives: : Compounds containing the phenyl-thioether linkage with different functional groups.
Uniqueness
What sets this compound apart is the combination of its fluorobenzyl, methylthio phenyl, and pyran-2-carboxamide groups, which collectively contribute to its unique chemical and biological properties.
Fascinating, right? Does that scratch the chemistry itch?
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c1-27-19-5-3-2-4-15(19)22-20(24)17-10-16(23)18(12-26-17)25-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNKUSQSPHVTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
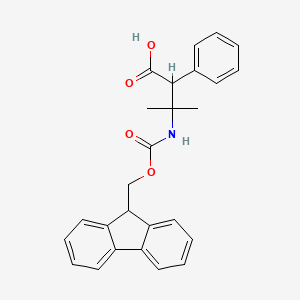
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)
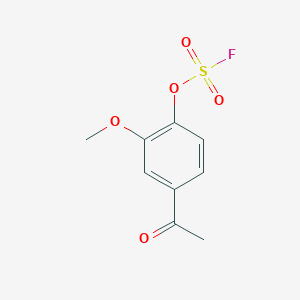
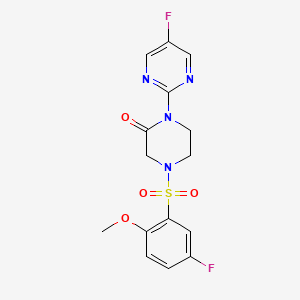

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)
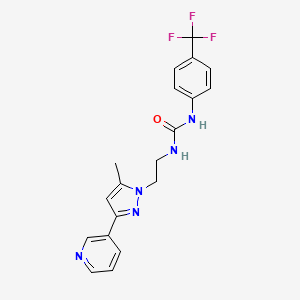
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983196.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
